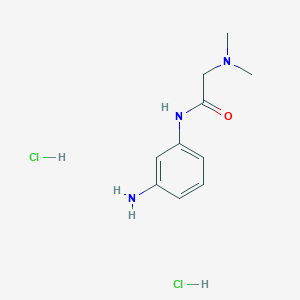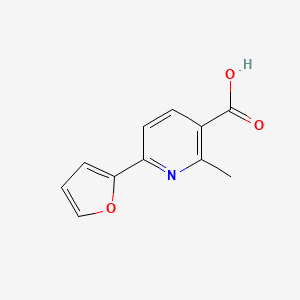
6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid
Übersicht
Beschreibung
6-(Furan-2-yl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound . It is a yellow crystalline solid, which is soluble in water and ethanol.
Synthesis Analysis
The synthesis of furan compounds has been a topic of interest in recent years. Furan derivatives possess various biological activities, making them valuable in the field of medicinal chemistry . The Suzuki–Miyaura cross-coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions, and it has been used in the synthesis of furan compounds .Molecular Structure Analysis
The molecular formula of this compound is C11H9NO3 . The InChI code is 1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) .Chemical Reactions Analysis
Furan platform chemicals (FPCs) have been used in a variety of chemical reactions. They are directly available from biomass and have been used in the manufacture of a wide range of compounds . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs under certain reaction conditions .Physical And Chemical Properties Analysis
The compound is a yellow crystalline solid, soluble in water and ethanol. The molecular weight is 203.2 .Wissenschaftliche Forschungsanwendungen
Derivatives and Synthesis
- Furan derivatives, including those similar to 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid, have been synthesized from various sources. For example, new furan derivatives were isolated from the endophytic fungus Coriolopsis sp. J5, which was derived from mangrove plant Ceriops tagal. These derivatives were elucidated using NMR spectroscopy and HRESIMS measurements (Chen et al., 2017).
- A practical procedure for the preparation of terpyridine carboxy derivatives via the furan pathway has been described. This protocol involves the oxidation of a furan ring on the polypyridine system, highlighting the chemical versatility of furan derivatives (Husson et al., 2013).
Chemical Properties and Reactions
- Studies on arylated furan derivatives show their utility in synthesizing various heterocyclic compounds. For instance, arylated furan-2-carboxylic acids were used to create thiadiazole, oxadiazole, and triazolothiadiazole derivatives, demonstrating the compound's potential in organic synthesis (Gorak et al., 2009).
- Research on the dissociative electron attachment to 2-furoic acid, a model molecule consisting of a carboxylic group and a furan ring, shows how carboxylation affects the stability of the furan ring. This indicates the significance of structural changes in furan derivatives (Zawadzki et al., 2020).
Biological and Pharmaceutical Applications
- Some furan derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential in medicinal chemistry (Jiang et al., 2014).
- The study of furan carboxylic acids as building blocks in polymer and fine chemical industries is significant. For instance, biocatalytic synthesis of furan carboxylic acids from renewable sources has been explored, showing the compound's relevance in sustainable chemistry (Wen et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of action
The mode of action of furan derivatives can vary greatly depending on their specific chemical structure. Some furan derivatives have been found to have antimicrobial activity, suggesting they may interact with bacterial proteins or enzymes . .
Biochemical pathways
Furan derivatives can potentially affect a variety of biochemical pathways due to their diverse biological activities. For example, some furan derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . .
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-8(11(13)14)4-5-9(12-7)10-3-2-6-15-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCIAVUQVWZODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


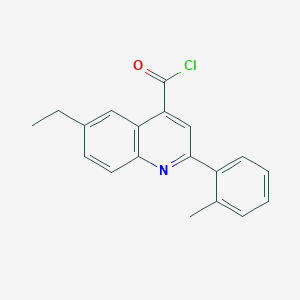

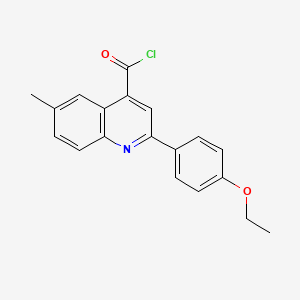
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
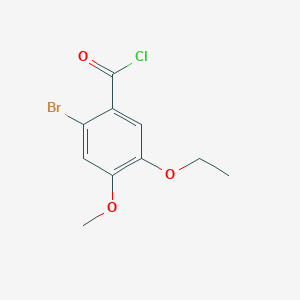
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
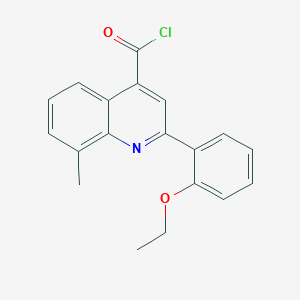
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
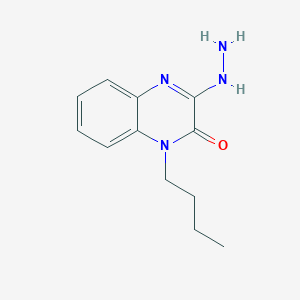
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)
![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)
